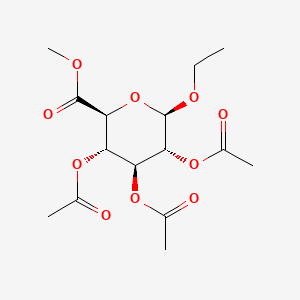

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

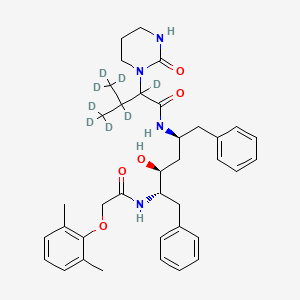

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is a compound of immense significance in the biomedical industry . It is a synthetic precursor in targeting diseases, namely cancer, inflammation, and hepatic disorders .

Synthesis Analysis

The synthesis of partially protected carbohydrates like Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate involves manipulating only one type of a protecting group for a given substrate . The first focus of this review is the uniform protection of the unprotected starting material in the way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in the way that only one (or two) hydroxyl groups become liberated .Molecular Structure Analysis

The molecular structure of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate is complex and detailed analysis can be found in various scientific literature .Chemical Reactions Analysis

The chemical reactions involving Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate are complex and involve various steps . These reactions are part of the broader field of carbohydrate chemistry, which involves the regioselective protection and deprotection of specific hydroxyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate can be found in various databases . For instance, its molecular weight is 348.3026 .Applications De Recherche Scientifique

Overview

Analytical Chemistry Applications

In the realm of analytical chemistry, compounds similar to Ethyl Methyl 2,3,4-Tri-O-acetyl-beta-D-glucopyranosiduronate are utilized as markers and standards in the detection and quantification of biological substances. For example, ethyl glucuronide (EtG) is a minor alcohol metabolite used as a stable marker in hair to detect and quantify alcohol consumption over long periods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for EtG quantification, demonstrating the compound's role in clinical and forensic studies related to alcohol consumption and abstinence (Crunelle et al., 2014).

Pharmacology and Toxicology

In pharmacology and toxicology, the examination of metabolites such as ethyl glucuronide (EtG) and ethyl sulfate (EtS) in postmortem specimens offers insights into the extent of alcohol abuse, showcasing how derivatives of ethyl compounds are pivotal in assessing substance use and toxicity. These studies leverage LC-MS techniques for analyte quantification, indicating the utility of ethyl derivatives in forensic toxicology to provide evidence of alcohol intake and potential poisoning scenarios (Alsayed et al., 2021).

Environmental and Health Safety

Research on the environmental and health safety of chemical compounds, including ethers and esters similar to Ethyl Methyl 2,3,4-Tri-O-acetyl-beta-D-glucopyranosiduronate, underscores the importance of understanding their biodegradation, toxicology, and potential impacts on human health and ecosystems. The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, for example, reveal the complexities of microbial degradation pathways and the environmental persistence of chemical pollutants (Thornton et al., 2020).

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYBDXQVVNLNJG-XOBFJNJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661666 |

Source

|

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

CAS RN |

77392-66-6 |

Source

|

| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)